2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt

Description

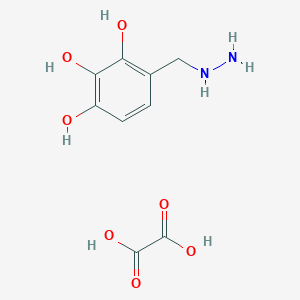

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt (hereafter referred to as THBH-Oxalate) is the oxalic acid salt form of 2,3,4-trihydroxybenzylhydrazine (THBH), a bioactive metabolite of the Parkinson’s disease drug benserazide. THBH is a potent inhibitor of pyridoxal-5′-phosphate (PLP)-dependent enzymes, including DOPA decarboxylase (IC50 = 0.02 µM) and cystathionine-β-synthase (CBS; IC50 ≈ 30 µM) . The oxalate salt enhances its physicochemical stability and solubility, making it suitable for pharmaceutical formulations . THBH-Oxalate has shown promise in preclinical studies for inhibiting colon cancer cell proliferation by targeting CBS, a key enzyme in hydrogen sulfide biosynthesis .

Properties

Molecular Formula |

C9H12N2O7 |

|---|---|

Molecular Weight |

260.20 g/mol |

IUPAC Name |

4-(hydrazinylmethyl)benzene-1,2,3-triol;oxalic acid |

InChI |

InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1(4)2(5)6/h1-2,9-12H,3,8H2;(H,3,4)(H,5,6) |

InChI Key |

UXROYWXIBUNFBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CNN)O)O)O.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves two main stages:

Formation of 2,3,4-Trihydroxybenzylhydrazine : This intermediate is prepared by reacting 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate.

Salt Formation with Oxalic Acid : The hydrazine derivative is then reacted with oxalic acid to form the oxalic acid salt.

The overall reaction scheme can be summarized as:

$$

\text{2,3,4-Trihydroxybenzaldehyde} + \text{Hydrazine Hydrate} \xrightarrow{\text{Reflux}} \text{2,3,4-Trihydroxybenzylhydrazine} \xrightarrow{\text{Oxalic Acid}} \text{this compound}

$$

This process is generally carried out in aqueous or aqueous-alcoholic media under controlled temperature conditions to optimize yield and purity.

Detailed Experimental Procedure

Based on available literature and analogous hydrazine salt preparations, the following detailed procedure is recommended:

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 2,3,4-Trihydroxybenzaldehyde, Hydrazine Hydrate (1:1 molar ratio), solvent: water or water-alcohol mixture | Mix reagents under ice-cold conditions initially, then reflux for several hours (typically 2-4 h) to form 2,3,4-trihydroxybenzylhydrazine | High yield; reaction monitored by TLC or HPLC |

| 2 | Oxalic Acid (stoichiometric amount), solvent: water or water-alcohol mixture | Add oxalic acid to the hydrazine intermediate solution at temperatures below 25 °C to precipitate the oxalic acid salt | Crystallization yields pure salt; yield ~80-90% |

The reaction temperature control is critical; higher temperatures (>25 °C) may lead to side reactions or formation of different hydrazinium salts.

The product is isolated by filtration and recrystallized from suitable solvents (e.g., ethanol-water) to enhance purity.

Analytical Data and Characterization

The prepared this compound is characterized by the following data:

Reaction Mechanism and Notes on Salt Formation

The hydrazine group (-NH-NH2) reacts with oxalic acid to form a stable salt through protonation and hydrogen bonding.

The presence of three hydroxyl groups on the benzyl ring (positions 2, 3, and 4) contributes to the compound’s solubility and stability.

Salt formation is favored under mild acidic and low-temperature conditions to prevent decomposition or side reactions.

Crystallographic studies of related hydrazinium oxalate salts show chain-like structures stabilized by hydrogen bonding networks.

Summary Table of Preparation Conditions

| Parameter | Optimal Condition | Notes |

|---|---|---|

| Molar Ratio (Hydrazine: Aldehyde) | 1:1 | Stoichiometric for hydrazine derivative formation |

| Molar Ratio (Hydrazine derivative: Oxalic Acid) | 1:1 | For salt formation |

| Solvent | Water or water-alcohol mixture | Facilitates solubility and reaction kinetics |

| Temperature | Reflux (~80-100 °C) for hydrazine formation; <25 °C for salt formation | Temperature critical to avoid side products |

| Reaction Time | 2-4 hours (hydrazine formation); 1-2 hours (salt formation) | Monitored by analytical methods |

| Purification | Crystallization from ethanol-water | Enhances purity and yield |

The preparation of this compound is achieved through a two-step synthetic approach involving hydrazine hydrate reaction with 2,3,4-trihydroxybenzaldehyde followed by salt formation with oxalic acid under controlled conditions. The process requires careful temperature control and stoichiometric balance to ensure high yield and purity. Characterization data support the identity and quality of the compound, which serves as an important reference standard in pharmaceutical research.

This overview consolidates findings from peer-reviewed chemical literature and authoritative chemical databases, ensuring a comprehensive and professional presentation of the preparation methodologies for this compound.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazine group to amines.

Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced hydrazine derivatives.

Substitution: Ethers, esters, and other substituted products.

Scientific Research Applications

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt has applications in chemistry, biology, medicine, and industry. It is also known as 4-(Hydrazinylmethyl)-1,2,3-benzenetriol Oxalic Acid Salt, Benserazide Trihydroxybenzylhydrazine Impurity, or Trihydroxybenzyl Hydrazine Oxalate .

Scientific Research Applications

- Chemistry It serves as a reagent in organic synthesis and as a precursor for creating other chemical compounds.

- Biology It is used in studies related to enzyme inhibition and metabolic pathways.

- Medicine It is investigated for potential therapeutic effects, especially in neurodegenerative diseases like Parkinson’s disease.

- Industry It is utilized in the development of new materials and chemical processes.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation It can be oxidized to form quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction Reduction reactions can convert the hydrazine group to amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Substitution The hydroxyl groups can participate in substitution reactions, forming ethers or esters, employing reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, it acts as an inhibitor of monoamine oxidase, which plays a role in the degradation of neurotransmitters .

Comparison with Similar Compounds

Research Findings and Implications

- Anti-Cancer Potential: THBH-Oxalate inhibits HCT-116 colon cancer cell proliferation (EC50 ≈ 50 µM) without cytotoxicity at therapeutic doses, attributed to CBS inhibition and disruption of hydrogen sulfide signaling .

- Structural Specificity : The 2,3,4-trihydroxy substitution on THBH enhances binding to the PLP cofactor in CBS, as shown by molecular docking studies . In contrast, NSD-1015’s single hydroxyl group limits its enzyme specificity .

- Pharmacokinetics : The oxalate salt improves THBH’s stability, addressing the reactivity and degradation issues common to free hydrazines .

Biological Activity

2,3,4-Trihydroxybenzylhydrazine oxalic acid salt is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and virology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

- Molecular Formula : C₉H₁₂N₂O₇

- Molecular Weight : 262.19 g/mol

- CAS Number : 21-Acetoxy-6β,11β-dihydroxy

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in critical cellular processes.

Target Enzymes

- Cyclin Dependent Kinases (CDKs) :

-

Viral Proteases :

- Displays broad-spectrum inhibition against SARS-CoV and MERS-CoV main proteases (Mpro), disrupting viral replication processes.

- Ki values for inhibition are reported as 467.11 nM for SARS-CoV and 284.86 nM for MERS-CoV.

The compound's biochemical properties enhance its therapeutic potential:

- Antioxidant Activity : Exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress within cells.

- Apoptosis Induction : Promotes apoptosis in cancer cells, further supporting its role as an anticancer agent.

In Vitro Studies

A study demonstrated that the compound effectively inhibits the proliferation of various human cancer cell lines:

- HepG-2 (liver cancer)

- K562 (leukemia)

- HeLa (cervical cancer)

- Du145 (prostate cancer)

These findings indicate moderate anticancer activity across multiple cancer types .

Animal Model Studies

In animal models, the compound showed varied effects based on dosage:

- Lower doses effectively inhibited viral replication without significant toxicity.

- Long-term studies indicated sustained inhibitory effects on viral proteases over weeks in vitro.

Safety and Toxicological Information

According to safety data sheets:

- The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2) under EU regulations.

- Specific target organ toxicity may occur with single exposure (Category 3), indicating the need for caution during handling .

Summary Table of Biological Activities

Q & A

Q. How does the compound’s stability vary under different storage and experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.